molecular formula C15H21N3O B10754534 Dnmdp-2

Dnmdp-2

Cat. No.: B10754534
M. Wt: 259.35 g/mol
InChI Key: KQXRMGFFTUWZBC-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnmdp-2 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Alkylation: Addition of an ethyl group to the nitrogen atom.

    Cyclization: Formation of the pyridazinone ring.

The reaction conditions typically involve the use of strong acids for nitration, alkyl halides for alkylation, and cyclization under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Dnmdp-2 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the nitro group to a nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the diethylamino group with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dnmdp-2 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Dnmdp-2 exerts its effects by binding to PDE3A, which in turn recruits and stabilizes SLFN12. This complex formation leads to an increase in SLFN12 RNase activity, ultimately resulting in apoptosis of cancer cells. The molecular targets involved include the active site of PDE3A and the C-terminal alpha helix of SLFN12 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnmdp-2 is unique in its high selectivity and potency in inducing apoptosis in cancer cells expressing elevated levels of PDE3A and SLFN12. This specificity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4R)-3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H21N3O/c1-4-18(5-2)13-8-6-12(7-9-13)15-11(3)10-14(19)16-17-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)/t11-/m1/s1

InChI Key

KQXRMGFFTUWZBC-LLVKDONJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)CC2C

Origin of Product

United States

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